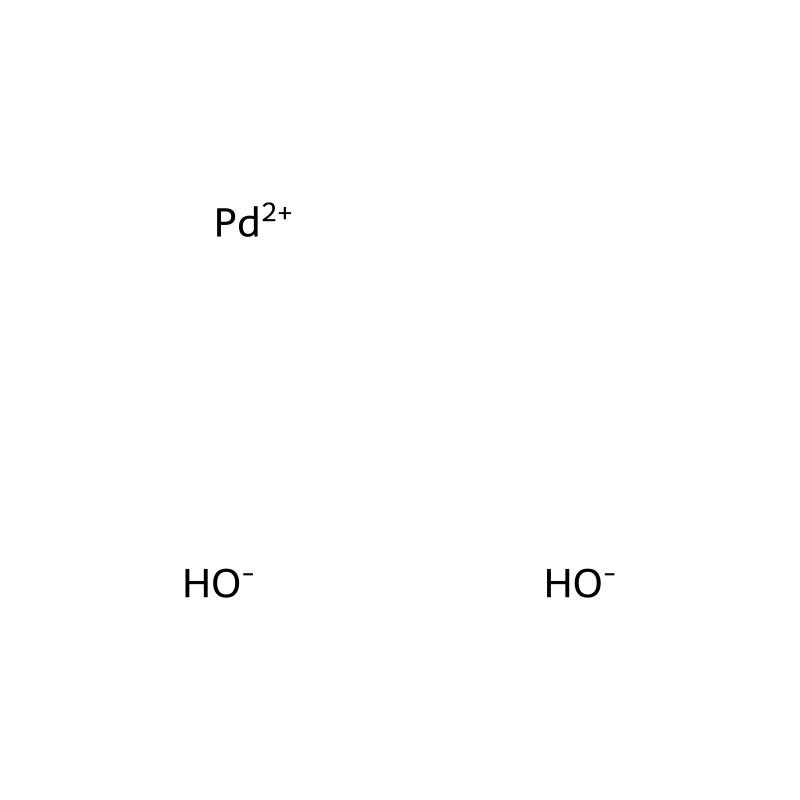

Palladium(2+);dihydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Palladium(II) hydroxide (Pd(OH)₂), CAS 12135-22-7, is a palladium compound primarily procured for its role as a precursor to heterogeneous palladium catalysts. It is most frequently used to prepare Palladium Hydroxide on Carbon (Pd(OH)₂/C), a catalyst widely known as Pearlman's Catalyst. This catalyst is particularly recognized for its high activity in hydrogenation and hydrogenolysis reactions, such as the cleavage of benzyl protecting groups, a critical step in complex organic synthesis. Unlike palladium salts such as palladium chloride, Pd(OH)₂ provides a chloride-free route to active catalysts, which is a crucial procurement consideration for halide-sensitive processes.

References

- [1] Application Notes and Protocols: Hydrogenolysis for Benzyl Group Removal. Benchchem.

- [2] Palladium hydroxide 12135-22-7 wiki. GuideChem.

- [3] Palladium hydroxide on carbon | CAS 12135-22-7. Santa Cruz Biotechnology.

- [4] Palladium Hydroxide (contains Pd, PdO) on Carbon. Tokyo Chemical Industry Co., Ltd.

- [5] Difference Between Palladium Hydroxide And Palladium Carbon. Huarui Carbon. (2024).

Substituting Palladium(II) hydroxide with seemingly similar alternatives introduces significant process and performance trade-offs. Using Palladium(II) chloride (PdCl₂) as a precursor introduces halide ions, which can poison sensitive catalysts or cause unwanted side reactions in applications like cross-coupling. Replacing the final catalyst, Pd(OH)₂/C (Pearlman's catalyst), with standard Palladium on Carbon (Pd/C) disregards critical differences in operational safety and reaction selectivity. Dry Pd/C is known to be pyrophoric, whereas Pd(OH)₂/C is recognized as a non-pyrophoric alternative, a crucial handling and safety advantage in both lab and industrial settings. Furthermore, Pd(OH)₂/C often exhibits superior performance in specific, critical reactions like the hydrogenolysis of N-benzyl groups, where standard Pd/C can be less effective.

References

- [1] Mori, Y., & Seki, M. (2003). Pd (OH) 2/C (Pearlman's Catalyst): A Highly Active Catalyst for Fukuyama, Sonogashira, and Suzuki Coupling Reactions. The Journal of Organic Chemistry, 68(4), 1571-1574.

- [2] Is it Palladium or Carbon that Causes the Ignition of Palladium Carbon? GuideChem. (2020, October 19).

- [3] The fine structure of Pearlman's catalyst. (2010).

- [4] Palladium hydroxide 12135-22-7 wiki. GuideChem.

- [5] The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. (1990). Semantic Scholar.

Reduced Pyrophoric Risk for Safer Industrial and Laboratory Handling

A significant procurement driver for using Pd(OH)₂/C (Pearlman's catalyst), derived from Palladium(II) hydroxide, is its non-pyrophoric nature compared to the standard alternative, Palladium on Carbon (Pd/C). Dry Pd/C is well-documented as being prone to spontaneous ignition upon exposure to air, posing a fire and explosion hazard, particularly during catalyst filtration and handling. In contrast, Pearlman's catalyst is noted for being non-pyrophoric, which simplifies handling protocols, reduces operational risk, and is a critical safety advantage for large-scale operations.

| Evidence Dimension | Pyrophoricity / Spontaneous Ignition in Air |

| Target Compound Data | Non-pyrophoric; safer to handle. |

| Comparator Or Baseline | Palladium on Carbon (Pd/C): Pyrophoric, especially when dry; can spark spontaneously upon exposure to air. |

| Quantified Difference | Qualitative but critical safety distinction: elimination of spontaneous ignition hazard. |

| Conditions | Standard laboratory and industrial catalyst handling, filtration, and storage procedures. |

This directly impacts process safety, reduces the need for specialized handling procedures, and lowers operational risk, making it a preferred choice in safety-conscious environments.

Superior Catalytic Activity in Fukuyama Cross-Coupling Reactions

When used as a catalyst for the Fukuyama cross-coupling reaction, Pd(OH)₂/C demonstrates significantly higher activity and achieves greater yields compared to the standard Pd/C catalyst. In a direct comparison for the synthesis of ketone 3b from thiol ester 1b, the reaction catalyzed by Pd(OH)₂/C reached 84% isolated yield, while the reaction with Pd/C only yielded 30% under identical conditions. The study noted that for all substrates tested, Pd(OH)₂/C was superior to Pd/C, providing the desired coupling products in much higher yields.

| Evidence Dimension | Isolated Product Yield (%) |

| Target Compound Data | 84% |

| Comparator Or Baseline | 10% Pd/C: 30% |

| Quantified Difference | 2.8x higher yield |

| Conditions | Fukuyama coupling of thiol ester 1b with zinc reagent 2, 0.15 mol % catalyst, THF/toluene/DMF solvent system, 25 °C, 50 hours. |

For process chemists and synthetic scientists, this superior efficiency translates to higher throughput, better atom economy, and potentially lower catalyst loadings, reducing overall process costs.

Enables Halide-Free Catalyst Generation for Sensitive Cross-Coupling Reactions

Palladium(II) hydroxide serves as a chloride-free precursor for generating active Pd(0) species, a key advantage over the common alternative, Palladium(II) chloride (PdCl₂). The presence of chloride ions from PdCl₂ can be detrimental in many catalytic systems, such as Suzuki, Heck, and Sonogashira couplings, by interfering with the catalytic cycle or poisoning the catalyst. Pd(OH)₂ is prepared by precipitating a palladium salt solution with a base, followed by washing to remove ions like chloride, resulting in a cleaner precursor. This allows for the *in situ* generation of a more active and predictable catalyst, free from potentially inhibitive halide contaminants that are unavoidable when starting with PdCl₂.

| Evidence Dimension | Precursor Halide Content |

| Target Compound Data | Chloride-free (when properly washed during preparation). |

| Comparator Or Baseline | Palladium(II) Chloride (PdCl₂): Intrinsically contains two chloride ions per palladium atom. |

| Quantified Difference | Complete elimination of chloride ions from the palladium precursor. |

| Conditions | Preparation of active Pd(0) catalysts for C-C cross-coupling reactions. |

This ensures higher reproducibility and activity in halide-sensitive catalytic systems, preventing catalyst deactivation and improving final product purity.

High-Safety Hydrogenolysis and Debenzylation in Scale-Up and cGMP Environments

For process development and manufacturing where operational safety is paramount, using Pd(OH)₂ to generate Pearlman's catalyst is the right choice. Its non-pyrophoric nature significantly reduces the risk of fire during catalyst handling, filtration, and waste disposal compared to standard Pd/C, simplifying safety protocols and enhancing operator safety.

Synthesis of High-Purity Ketones via Fukuyama Coupling

In multi-step syntheses where maximizing yield is critical, Pd(OH)₂/C is the indicated catalyst for Fukuyama coupling. Its demonstrated ability to deliver significantly higher yields—in some cases nearly triple that of Pd/C—makes it the procurement choice for improving process efficiency and reducing the cost associated with lost material.

Development of Novel Halide-Sensitive Homogeneous or Heterogeneous Catalysts

When developing catalytic systems where performance is compromised by the presence of halide ions, Palladium(II) hydroxide is the ideal precursor. Its chloride-free composition ensures that the resulting active catalyst's performance is not inhibited by halide poisoning, leading to more reliable, active, and reproducible catalytic behavior.

References

- [1] Mori, Y., & Seki, M. (2003). Pd (OH) 2/C (Pearlman's Catalyst): A Highly Active Catalyst for Fukuyama, Sonogashira, and Suzuki Coupling Reactions. The Journal of Organic Chemistry, 68(4), 1571-1574.

- [2] Is it Palladium or Carbon that Causes the Ignition of Palladium Carbon? GuideChem. (2020, October 19).

- [3] Palladium hydroxide 12135-22-7 wiki. GuideChem.

UNII

GHS Hazard Statements

H413 (95.04%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.